![molecular formula C14H18N2O B1367206 4-phenyl-2,8-Diazaspiro[4.5]decan-3-one CAS No. 79139-66-5](/img/structure/B1367206.png)

4-phenyl-2,8-Diazaspiro[4.5]decan-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

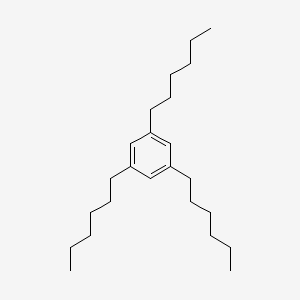

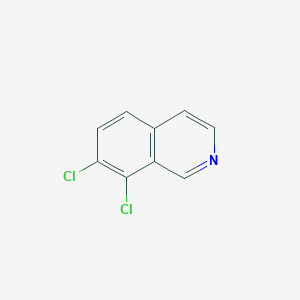

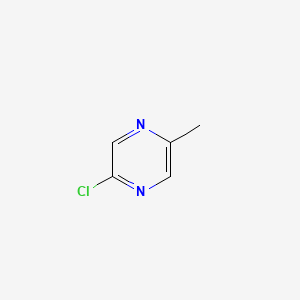

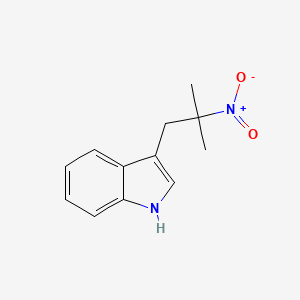

Molecular Structure Analysis

The molecular structure of “4-phenyl-2,8-Diazaspiro[4.5]decan-3-one” is represented by the InChI code:1S/C14H18N2O.ClH/c17-13-12 (11-4-2-1-3-5-11)14 (10-16-13)6-8-15-9-7-14;/h1-5,12,15H,6-10H2, (H,16,17);1H . The molecular weight is 266.77 . Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a sealed container in a dry environment .Applications De Recherche Scientifique

Chemical Properties

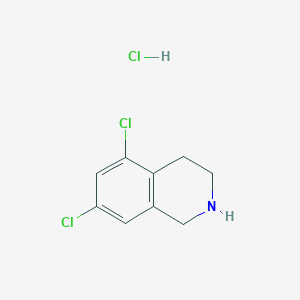

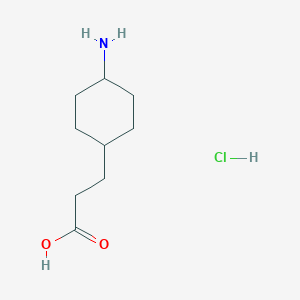

“4-Phenyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride” is a solid compound with a molecular weight of 266.77 . It has a CAS Number of 2044705-27-1 . The compound is typically stored in a dry room at normal temperature .

Synthesis

The synthesis of this compound involves several steps, including the treatment of the reaction mixture with aqueous NaHCO3 solution until gas evolution ceases . The mixture is then extracted with CH2Cl2 .

Structural Analysis

The structure of the compound has been analyzed using NMR, HMBC, and NOESY . These techniques have helped to verify the experimentally obtained structure and match it with the calculated energy minima conformation .

Inhibitor of RIPK1 Kinase

One of the significant applications of “4-Phenyl-2,8-diazaspiro[4.5]decan-3-one” is its role as an inhibitor of the receptor interaction protein kinase 1 (RIPK1) . RIPK1 plays a crucial role in necroptosis, a form of programmed lytic cell death . Inhibiting the kinase activity of RIPK1 can block the activation of the necroptosis pathway, which has shown therapeutic potential in many human diseases .

Anti-Necroptotic Effect

A derivative of “4-Phenyl-2,8-diazaspiro[4.5]decan-3-one”, compound 41, has shown a significant anti-necroptotic effect in a necroptosis model in U937 cells . This compound exhibited prominent inhibitory activity against RIPK1 with an IC50 value of 92 nM .

Potential Lead Compound

Due to its potent RIPK1 inhibitory activity and anti-necroptotic effect, compound 41 could be employed as a lead compound of RIPK1 inhibitors for further structural optimization .

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Mécanisme D'action

Target of Action

The primary targets of 4-Phenyl-2,8-Diazaspiro[4.5]decan-3-one are Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) and Tyrosine kinase 2 (TYK2)/Janus kinase 1 (JAK1) . RIPK1 plays a crucial role in necroptosis, a form of programmed cell death, and is considered a key driver of various inflammatory diseases . TYK2/JAK1 are part of the Janus kinase family and play a critical role in the signaling of cytokines, which are important for immune responses .

Mode of Action

4-Phenyl-2,8-Diazaspiro[4.5]decan-3-one interacts with its targets by inhibiting their kinase activity . By inhibiting RIPK1, it can block the activation of the necroptosis pathway . As for TYK2/JAK1, its inhibition can regulate the expression of related genes and the formation of Th1, Th2, and Th17 cells .

Biochemical Pathways

The compound affects the necroptosis pathway by inhibiting RIPK1 . This pathway is involved in programmed cell death and is a key driver of various inflammatory diseases . By inhibiting TYK2/JAK1, it can regulate the signaling of cytokines, affecting immune responses .

Result of Action

By inhibiting RIPK1, 4-Phenyl-2,8-Diazaspiro[4.5]decan-3-one can prevent necroptosis, showing significant anti-necroptotic effects in U937 cell necroptosis models . By inhibiting TYK2/JAK1, it can regulate the expression of related genes and the formation of Th1, Th2, and Th17 cells .

Propriétés

IUPAC Name |

4-phenyl-2,8-diazaspiro[4.5]decan-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c17-13-12(11-4-2-1-3-5-11)14(10-16-13)6-8-15-9-7-14/h1-5,12,15H,6-10H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWGUXHOVQQNFJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12CNC(=O)C2C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30507613 |

Source

|

| Record name | 4-Phenyl-2,8-diazaspiro[4.5]decan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30507613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-phenyl-2,8-Diazaspiro[4.5]decan-3-one | |

CAS RN |

79139-66-5 |

Source

|

| Record name | 4-Phenyl-2,8-diazaspiro[4.5]decan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30507613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Oxabicyclo[2.1.0]pentane](/img/structure/B1367150.png)